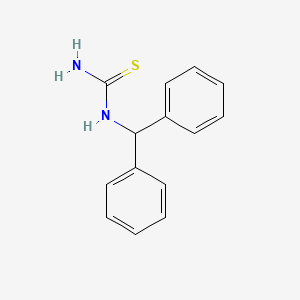

1-Benzhydryl-2-thiourea

Descripción

1-Benzhydryl-2-thiourea (CAS: 92192-94-4) is a thiourea derivative characterized by a benzhydryl group ((C₆H₅)₂CH-) attached to one nitrogen atom of the thiourea core (NH₂CSNH₂). Its molecular formula is inferred as C₁₄H₁₄N₂S, with a molecular weight of approximately 242.34 g/mol (based on structural analogs and substituent contributions) . The benzhydryl group imparts significant steric bulk and hydrophobicity, influencing its physicochemical properties and applications. This compound is commercially available (e.g., Santa Cruz Biotechnology, Combi-Blocks) and is utilized in coordination chemistry, fluorescence sensing, and as a synthetic intermediate .

Propiedades

IUPAC Name |

benzhydrylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S/c15-14(17)16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H3,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTDRGIAWHXESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370725 | |

| Record name | 1-Benzhydryl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92192-94-4 | |

| Record name | 92192-94-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzhydryl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92192-94-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Synthesis via Isothiocyanate and Amine Reaction

One of the most widely used and efficient methods for preparing N-substituted thioureas, including this compound, is the reaction of an isothiocyanate with a corresponding amine. For this compound, benzhydrylamine reacts with an isothiocyanate (commonly phenyl isothiocyanate or directly with thiophosgene, depending on the desired substitution pattern).

- Dissolve the isothiocyanate (1.0 mmol) in dichloromethane (10 mL).

- Add benzhydrylamine (1.2 mmol) to the solution.

- Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

- Wash the reaction mixture with 5% hydrochloric acid (3 × 10 mL).

- Dry the organic layer with anhydrous sodium sulfate.

- Evaporate the solvent using a rotary evaporator to obtain the crude product.

- Purify by recrystallization or washing with hexane to remove excess reagents.

- Mild conditions (room temperature, atmospheric pressure).

- High selectivity and yield.

- Straightforward purification.

Alternative Synthesis via Dithiocarbamate Intermediates

Although more commonly applied to simpler alkyl thioureas, the dithiocarbamate route is adaptable to benzhydryl derivatives with appropriate modifications. The process involves the following steps:

- React benzhydrylamine with carbon disulfide in the presence of sodium hydroxide to form the sodium benzhydryl dithiocarbamate.

- Add an electrophile (such as propiolactone) to the reaction mixture.

- Heat the mixture with aqueous ammonia to decompose the dithiourethane intermediate, yielding the target thiourea.

- Isolate the product by filtration and recrystallization.

- Suitable for preparing a range of N-substituted thioureas.

- May require optimization for sterically hindered amines like benzhydrylamine.

Summary Table of Preparation Methods

Comparative Analysis and Research Findings

- Efficiency: The isothiocyanate-amine method is generally preferred for its simplicity, mild conditions, and high yields, especially for sterically demanding amines such as benzhydrylamine.

- Scalability: Both methods are scalable, but the direct isothiocyanate route is more amenable to laboratory and industrial synthesis due to fewer steps and easier purification.

- Purity: Products obtained via the isothiocyanate route typically require minimal purification, often only washing or simple recrystallization.

- Versatility: The dithiocarbamate pathway is versatile for various thiourea derivatives but may be less efficient for bulky or sensitive amines.

Notes and Practical Considerations

- Reagent Choice: The purity of benzhydrylamine and the isothiocyanate is critical for optimal yields and product purity.

- Solvent Selection: Dichloromethane is commonly used for its ability to dissolve both reactants and facilitate product isolation.

- Safety: Both carbon disulfide and isothiocyanates require careful handling due to toxicity and volatility.

- Monitoring: Reaction progress should be monitored by TLC or similar analytical techniques to ensure complete conversion.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzhydryl-2-thiourea undergoes various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzhydryl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Substituted benzhydryl derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

1-Benzhydryl-2-thiourea has demonstrated notable antibacterial activity against various pathogens. Research indicates that thiourea derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| E. coli | 50 | Comparable to ceftriaxone |

| S. aureus | 40 | Comparable to amoxicillin |

Antioxidant Properties

The compound has also shown strong antioxidant activity, crucial for combating oxidative stress-related diseases. In assays measuring free radical scavenging, this compound exhibited significant reducing potential, with IC50 values indicating effective radical neutralization .

Anticancer Activity

Studies have revealed that this compound derivatives can inhibit cancer cell proliferation across various types of cancer cells, including breast and prostate cancer lines. The IC50 values for these compounds range from 3 to 14 µM, highlighting their potential as anticancer agents .

Organocatalysis

The compound serves as an effective organocatalyst in asymmetric synthesis, facilitating reactions such as Michael additions and aldol reactions with high enantioselectivity. Research has shown that primary amine-thiourea organocatalysts can yield products with excellent diastereo- and enantioselectivities, making them valuable in synthetic organic chemistry .

| Reaction Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|

| Michael Addition | 57-83 | Up to 99 |

| Aldol Reaction | High (exact %) | Excellent |

Synthesis of Heterocycles

This compound is utilized as a precursor in the synthesis of novel heterocyclic compounds, which are essential in medicinal chemistry for developing new pharmaceuticals .

Anti-Leishmanial Activity

A study focused on the anti-leishmanial properties of thiourea derivatives found that modifications to the thiourea structure significantly enhanced potency against Leishmania amazonensis. The introduction of specific substituents improved selectivity and efficacy, making these compounds promising candidates for further development .

Enzyme Inhibition

Thioureas have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment. The IC50 values for enzyme inhibition ranged from 33 to 93 nM, demonstrating their potential as therapeutic agents .

Mecanismo De Acción

The mechanism of action of 1-Benzhydryl-2-thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. This compound has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes .

Comparación Con Compuestos Similares

Comparison with Similar Thiourea Derivatives

Thiourea derivatives vary in substituents, which critically affect their electronic, steric, and functional properties. Below is a detailed comparison of 1-Benzhydryl-2-thiourea with structurally related compounds:

Structural and Electronic Properties

| Compound | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Electronic Features |

|---|---|---|---|---|

| This compound | (C₆H₅)₂CH- on N1 | C₁₄H₁₄N₂S | ~242.34 | Electron-rich due to aromatic benzhydryl; sterically hindered |

| 1-Benzyl-2-thiourea | C₆H₅CH₂- on N1 | C₈H₁₀N₂S | 166.24 | Moderate steric bulk; less hydrophobic than benzhydryl |

| 1-Benzoyl-N′-4-cyanophenylthiourea | C₆H₅CO- on N1; 4-CN-C₆H₄- on N2 | C₁₅H₁₁N₃O₂S | 313.34 | Electron-withdrawing groups (CO, CN) enhance acidity and metal coordination |

| 1-(β-Phenethyl)-3-phenyl-2-thiourea | C₆H₅CH₂CH₂- on N1; C₆H₅- on N3 | C₁₅H₁₆N₂S | 256.37 | Flexible alkyl chain; moderate hydrophobicity |

Functional and Application Differences

- Coordination Chemistry: this compound’s bulky benzhydryl group creates a steric environment that can hinder metal coordination but enhance selectivity. For example, it participates in intramolecular charge transfer (ICT) processes in In³⁺-sensing fluorophores . In contrast, 1-Benzoyl-N′-4-cyanophenylthiourea () exhibits strong metal-binding due to electron-withdrawing substituents (CO, CN), making it suitable for electrochemical sensors and heavy-metal extraction .

- Biological Activity: Acylthioureas like N-benzoylthioureas () show antifungal and antibacterial properties, attributed to their ability to form hydrogen bonds and pseudo-aromatic interactions .

Synthetic Utility :

Spectroscopic and Physical Properties

- NMR Shifts :

- Solubility: this compound is highly hydrophobic, limiting water solubility. In contrast, N-(4-nitrobenzoyl)thioureas () exhibit moderate solubility in polar aprotic solvents (e.g., DMF) due to nitro and cyano groups .

Stability and Reactivity

- The benzhydryl group enhances thermal stability but may slow reaction kinetics in nucleophilic substitutions due to steric hindrance.

- Thioureas with electron-withdrawing groups (e.g., N-benzoylthioureas ) are more acidic (pKa ~8–10) and prone to deprotonation, facilitating metal coordination .

Key Research Findings

- Fluorescence Sensing: this compound was integrated into a quinoline-based chemosensor (In³⁺-2∙BQC), where its ICT properties enabled selective detection of In³⁺ and hypochlorite (detection limit: 10⁻⁷ M) .

- Theoretical Insights: DFT calculations revealed that the benzhydryl group reduces the HOMO-LUMO gap (3.944 eV → 3.286 eV upon In³⁺ binding), enhancing fluorescence via suppressed non-radiative decay .

- Synthetic Modifications : Benzhydryl-substituted thioureas are synthesized via nucleophilic substitution of benzhydrylamine with thiocarbonyl reagents, often requiring inert conditions (e.g., N₂ atmosphere) .

Actividad Biológica

1-Benzhydryl-2-thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a benzhydryl group attached to a thiourea moiety, which contributes to its unique chemical and biological properties. The thiourea structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : It has been shown to inhibit carbonic anhydrase, an enzyme involved in numerous physiological processes, thereby affecting acid-base balance in biological systems.

- Hydrogen Bonding : The thiourea group can form hydrogen bonds with biological macromolecules, enhancing its interaction with target enzymes.

- Metal Ion Coordination : The compound can coordinate with metal ions, influencing the activity of metalloproteins.

Antimicrobial Activity

This compound has been evaluated for its antibacterial properties. For instance, it exhibited significant inhibitory activity against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes. The minimal inhibitory concentrations (MIC) were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Streptococcus pyogenes | 0.5 - 1 |

These results indicate that the compound could serve as a potential lead for developing new antibacterial agents .

Antiparasitic Activity

Research has highlighted the potential of this compound derivatives in treating parasitic infections such as leishmaniasis. In vitro studies demonstrated that certain derivatives exhibited anti-leishmanial activity with IC50 values ranging from 19.0 µM to 80.0 µM against Leishmania amazonensis promastigotes . Notably, compound 3e showed an IC50 value of 70.0 µM with minimal cytotoxicity towards host macrophages.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzhydryl group can significantly influence the biological activity of thiourea derivatives. For example, the introduction of bulky hydrophobic moieties was associated with enhanced potency against target enzymes while maintaining low toxicity profiles .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various thiourea derivatives, including this compound. The compounds were tested on human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). Results indicated that certain derivatives had moderate inhibitory effects on cell proliferation, suggesting potential applications in cancer therapy .

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, this compound was found to inhibit the activity of DNA gyrase in bacterial cells. This inhibition was quantified using a malachite green assay, revealing IC50 values in the nanomolar range for several derivatives . This finding underscores the compound's potential as a scaffold for developing new antibiotics targeting DNA replication machinery in bacteria.

Q & A

How can researchers optimize the synthesis of 1-Benzhydryl-2-thiourea to minimize byproducts?

Basic Research Focus

To improve synthesis efficiency, systematically vary reaction parameters such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature (room temperature vs. reflux), and stoichiometric ratios of benzhydrylamine and thiourea precursors. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using nuclear magnetic resonance (NMR) spectroscopy . Evidence from analogous thiourea derivatives suggests that steric hindrance from the benzhydryl group may slow reaction kinetics, necessitating extended reaction times or catalytic agents .

What methodologies are recommended for resolving contradictions in crystallographic data for this compound derivatives?

Advanced Research Focus

When crystallographic data conflicts (e.g., bond-length discrepancies or disordered structures), employ iterative refinement using software like SHELXL . Cross-validate results with complementary techniques:

- Density Functional Theory (DFT) calculations to compare theoretical and experimental bond angles.

- Powder X-ray Diffraction (PXRD) to verify phase purity.

Document refinement parameters (e.g., R-factors) and apply Hamilton’s R-test to assess statistical significance of model adjustments .

How can the biological activity of this compound be systematically evaluated against similar derivatives?

Basic Research Focus

Design a comparative structure-activity relationship (SAR) study:

- Test derivatives with substitutions at the benzhydryl or thiourea groups (e.g., 1-butyl-3-phenyl-2-thiourea vs. 1-benzyl-3-phenethyl-2-thiourea) .

- Use standardized assays (e.g., enzyme inhibition or cytotoxicity screens) under controlled conditions (pH, temperature).

Quantify activity differences using dose-response curves and statistical tools like ANOVA to identify significant variations .

What strategies mitigate bias in spectroscopic interpretation for this compound?

Advanced Research Focus

To address confirmation bias:

- Blind analysis : Assign spectra (e.g., NMR, IR) without prior knowledge of expected peaks.

- Peer validation : Cross-check interpretations with independent researchers.

- Reference databases : Compare spectral data with authenticated samples in repositories like PubChem or EPA DSSTox . Document deviations and provide error margins for key signals (e.g., ±0.1 ppm for NMR shifts) .

How should researchers design experiments to investigate the thermal stability of this compound?

Basic Research Focus

Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres to track decomposition temperatures. Correlate stability with molecular symmetry and substituent effects (e.g., electron-withdrawing groups may lower stability). Replicate experiments thrice to ensure reproducibility and report standard deviations .

What computational approaches validate the electronic properties of this compound?

Advanced Research Focus

Use hybrid functional theory (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare results with experimental UV-Vis and cyclic voltammetry data. Address discrepancies by adjusting basis sets or solvation models in simulations. Publish raw computational inputs/outputs for transparency .

How can ethical standards be maintained when handling this compound in biological studies?

Basic Research Focus

Follow institutional safety protocols (e.g., fume hood use, PPE guidelines per NIOSH/EN 166 standards) . For in vitro studies, obtain ethics approval for cell lines or microbial use. Document waste disposal methods (e.g., neutralization of thiourea derivatives) and cite compliance with regulations like REACH .

What statistical methods resolve contradictory bioassay results for this compound?

Advanced Research Focus

Apply meta-analysis to aggregate data from multiple studies. Use funnel plots to detect publication bias and Cochran’s Q-test to assess heterogeneity. If contradictions persist, conduct robustness checks (e.g., sensitivity analysis excluding outlier datasets) .

How should researchers document synthetic procedures to ensure reproducibility?

Basic Research Focus

Adhere to the International Baccalaureate’s extended essay criteria:

- Detail reagent purities, equipment calibration, and environmental conditions (e.g., humidity).

- Include step-by-step protocols in appendices, referencing primary literature for established methods .

Validate reproducibility via independent replication by lab members .

What interdisciplinary approaches enhance mechanistic studies of this compound?

Advanced Research Focus

Combine kinetic studies (e.g., stopped-flow spectroscopy) with computational trajectory simulations to probe reaction pathways. Collaborate with crystallographers to resolve transition-state geometries. Publish negative results (e.g., failed catalytic attempts) to inform future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.